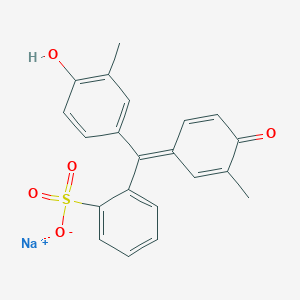
Cresol Red sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cresol Red sodium salt is a useful research compound. Its molecular formula is C21H17NaO5S and its molecular weight is 404.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
pH Indicator
Cresol Red sodium salt is primarily utilized as a pH indicator in laboratory settings. Its ability to provide a clear visual representation of pH levels makes it essential for:
- Titrations : It assists in determining the endpoint of acid-base reactions.
- Chemical Analyses : Used in various analytical chemistry methods to ensure accurate measurements of acidity or alkalinity .
Biological Research
In biological contexts, this compound serves critical functions:
- Cell Culture : It monitors pH changes in growth media, which can significantly influence cell metabolism and behavior .
- Microbiology : Employed in microbial culture media preparations, it helps assess the growth conditions of different microorganisms .
Environmental Testing
This compound is instrumental in environmental science:
- Water Quality Assessment : It is used to evaluate the pH of water samples, aiding compliance with environmental regulations and standards .
Pharmaceutical Development
In the pharmaceutical industry, this compound acts as a:
- pH Stabilizer : It ensures that active pharmaceutical ingredients remain effective and safe by maintaining appropriate pH levels during formulation .
Molecular Biology
This compound has significant applications in molecular biology:
- Polymerase Chain Reaction (PCR) : It is incorporated as a constituent of PCR reagent systems, facilitating DNA amplification processes .
- Electrophoresis : Acts as a tracking dye during DNA and protein electrophoresis, allowing researchers to visualize the progress of their samples .
Case Study 1: Monitoring Cell Culture pH
A study conducted on the impact of pH on cell growth utilized this compound to monitor changes in the medium's acidity. The results indicated that maintaining an optimal pH range (between 7.2 and 8.8) significantly enhanced cell viability and metabolic activity, demonstrating the compound's importance in biological research .
Case Study 2: Water Quality Assessment
In an environmental study, this compound was employed to measure the pH of various water samples from industrial sites. The findings revealed that samples exceeding the acceptable pH range could lead to detrimental effects on aquatic life, underscoring the necessity for regular monitoring using this indicator .
Propriétés
Formule moléculaire |
C21H17NaO5S |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
sodium;2-[(Z)-(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |
InChI |
InChI=1S/C21H18O5S.Na/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26;/h3-12,22H,1-2H3,(H,24,25,26);/q;+1/p-1/b21-16-; |
Clé InChI |
GBXGEGUVARLBPB-PLMZOXRSSA-M |
SMILES isomérique |
CC1=C/C(=C(/C2=CC(=C(C=C2)O)C)\C3=CC=CC=C3S(=O)(=O)[O-])/C=CC1=O.[Na+] |
SMILES canonique |
CC1=CC(=C(C2=CC(=C(C=C2)O)C)C3=CC=CC=C3S(=O)(=O)[O-])C=CC1=O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















